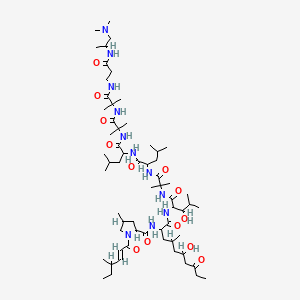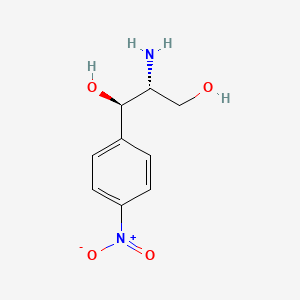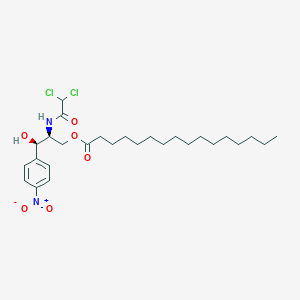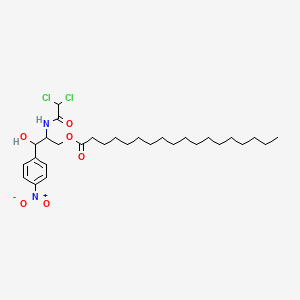
2,4-ジアミノピリミジン-5-オール
概要
説明
2,4-Diaminopyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
科学的研究の応用
2,4-Diaminopyrimidin-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
The primary target of 2,4-Diaminopyrimidin-5-ol is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of nucleotides. Inhibiting mt-DHFR disrupts this process, leading to a halt in bacterial growth .
Mode of Action
2,4-Diaminopyrimidin-5-ol interacts with mt-DHFR by binding to its glycerol (GOL) binding site . This binding site is considered a useful target for improving the selectivity of drugs towards human dihydrofolate reductase (h-DHFR) . The compound’s interaction with mt-DHFR results in the inhibition of the enzyme, disrupting the synthesis of tetrahydrofolate and thus halting bacterial growth .
Biochemical Pathways
The inhibition of mt-DHFR by 2,4-Diaminopyrimidin-5-ol affects the folate pathway, which is essential for the synthesis of nucleotides. By inhibiting mt-DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. This disruption leads to a decrease in the availability of nucleotides, which are necessary for DNA replication and repair, and RNA synthesis .
Pharmacokinetics
The compound’s design includes side chains that occupy the gol binding site with proper hydrophilicity for cell entry . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of the action of 2,4-Diaminopyrimidin-5-ol is the inhibition of bacterial growth. By inhibiting mt-DHFR, the compound disrupts the synthesis of nucleotides, leading to a halt in bacterial growth . This makes 2,4-Diaminopyrimidin-5-ol a potential candidate for the development of anti-tubercular drugs .
Action Environment
The action of 2,4-Diaminopyrimidin-5-ol can be influenced by various environmental factors. For instance, the compound’s hydrophilicity can affect its ability to cross the cell wall of Mycobacterium tuberculosis . Additionally, the size of the compound’s side chains can influence its ability to occupy the GOL binding site on mt-DHFR
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminopyrimidin-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with suitable reagents to introduce the hydroxyl group at the 5-position. For instance, the treatment of 2,4-diaminopyrimidine with sodium hydroxide and hydrogen peroxide can yield 2,4-Diaminopyrimidin-5-ol.
Industrial Production Methods
Industrial production of 2,4-Diaminopyrimidin-5-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
2,4-Diaminopyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
類似化合物との比較
Similar Compounds
2,4-Diaminopyrimidine: Lacks the hydroxyl group at the 5-position.
2,4-Diamino-6-hydroxypyrimidine: Has an additional hydroxyl group at the 6-position.
2,4-Diamino-5-methylpyrimidine: Contains a methyl group instead of a hydroxyl group at the 5-position.
Uniqueness
2,4-Diaminopyrimidin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.
特性
IUPAC Name |
2,4-diaminopyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGHJCYLMLPCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520111 | |
| Record name | 2,4-Diaminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70035-83-5 | |
| Record name | 2,4-Diaminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
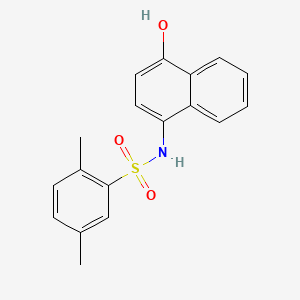
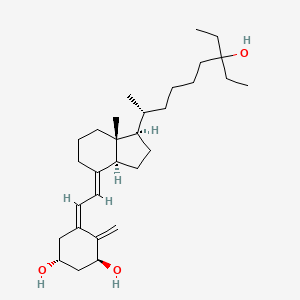
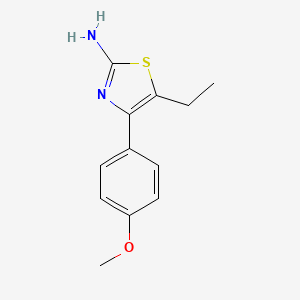

![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
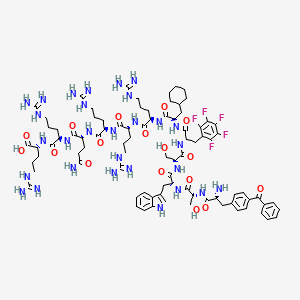
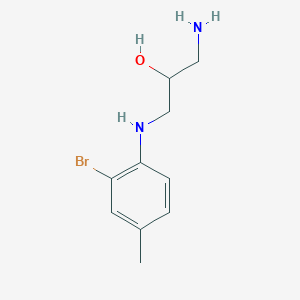
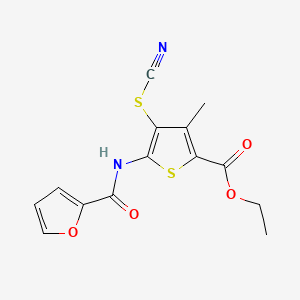
![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)
